Product packaging for Stellettamide A(Cat. No.:CAS No. 129744-24-7)

Stellettamide A

Cat. No.: B162047
CAS No.: 129744-24-7
M. Wt: 401.6 g/mol
InChI Key: IUUKDWXSYSAIGO-FECFPVQQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Stellettamide A is a novel indolizidine alkaloid isolated from marine sponges of the genus Stelletta , recognized as a promising source of biologically active natural products . This compound is characterized as a novel inhibitor of calmodulin, a key calcium-modulating protein involved in numerous cellular signaling pathways . Its primary research value lies in its ability to bind to calmodulin, as demonstrated by the instantaneous quenching of the intrinsic tyrosine fluorescence of calmodulin, and this binding does not require the presence of calcium ions . In experimental models, this compound has been shown to inhibit high potassium-induced contraction in guinea-pig smooth muscle and Ca2+-induced contractions in permeabilized tissue preparations . Furthermore, it inhibits the activity of calmodulin-dependent enzymes, specifically phosphodiesterase and (Ca2+-Mg2+)-ATPase, and this inhibitory effect can be antagonized by increasing the concentration of calmodulin, confirming its mechanism of action . It also inhibits Mg2+-ATPase activity in native actomyosin . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human or therapeutic use. This classification is strict, and any marketing, labeling, or distribution practices that suggest a clinical or diagnostic intended use are inconsistent with the RUO designation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46F3N2O3+ B162047 Stellettamide A CAS No. 129744-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4S,7E)-N-[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3/p+1/b16-15+,22-12+/t23-,24-,25+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDWXSYSAIGO-FECFPVQQSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NC[C@@H]1CC[N@+]2([C@@H]1CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105192
Record name (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129744-24-7
Record name (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129744-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stellettamide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129744247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Source Material and Extraction

ST-A was initially isolated from the marine sponge Stelletta sp. collected near Shikine-Jima Island, Japan. Fresh specimens were freeze-dried and homogenized before extraction with a methanol-dichloromethane (MeOH/CH2_2Cl2_2) mixture under sonication. The crude extract was concentrated under reduced pressure, yielding a dark residue subjected to sequential solvent partitioning.

Fractionation and Chromatographic Purification

The extract underwent reverse-phase vacuum liquid chromatography (VLC) on C18_{18}-bonded silica, eluted with stepwise gradients of H2_2O/MeOH/CH2_2Cl2_2. Active fractions enriched in alkaloids were identified using thin-layer chromatography (TLC) and further purified via reversed-phase high-performance liquid chromatography (HPLC) with a C18_{18} column (7.8 × 250 mm). Elution with H2_2O/CH3_3CN containing 0.1% trifluoroacetic acid (TFA) resolved ST-A from structurally similar compounds. Final purity (>95%) was confirmed by 1^1H NMR and high-resolution mass spectrometry (HRMS).

Key Data for Isolation:

ParameterDetailsSource
Yield from sponge~0.03% dry weight
HPLC conditions70% H2_2O/30% CH3_3CN → 100% CH3_3CN
Molecular formulaC33_{33}H47_{47}N3_3O2_2

Total Synthesis of this compound

Retrosynthetic Analysis

The synthesis of ST-A targets its indolizidine core and polyunsaturated side chain. Retrosynthetically, the molecule is divided into two fragments:

  • 1-(Aminomethyl)indolizidine : Constructed via asymmetric allylation.

  • Trienoic acid : Derived from farnesol oxidation.

Asymmetric Synthesis of the Indolizidine Core

The indolizidine fragment was synthesized using a TiCl4_4-mediated asymmetric allylation strategy. A tricyclic N-acyl-N,O-acetal, prepared from (R)-2-(1-aminoethyl)phenol, underwent allylation with 2-methyl-2-pentenal in the presence of TiCl4_4, yielding the allylpiperidinone intermediate with >90% diastereomeric excess (de). Subsequent hydrogenation and cyclization formed the indolizidine skeleton.

Key Reaction Steps:

  • Asymmetric Allylation :

    Tricyclic acetal+2-methyl-2-pentenalTiCl4Allylpiperidinone (92% yield, 94% de)\text{Tricyclic acetal} + \text{2-methyl-2-pentenal} \xrightarrow{\text{TiCl}_4} \text{Allylpiperidinone (92\% yield, 94\% de)}
  • Reductive Amination :

    AllylpiperidinoneNaBH4Aminomethylindolizidine\text{Allylpiperidinone} \xrightarrow{\text{NaBH}_4} \text{Aminomethylindolizidine}

Synthesis of the Trienoic Acid Side Chain

The trienoic acid component was prepared from farnesol via ozonolysis and Jones oxidation. Stereoselective Wittig reactions ensured the (E,Z,E)-configuration of the triene, confirmed by 13C^{13}\text{C} NMR coupling constants.

Fragment Coupling and Final Assembly

The indolizidine and trienoic acid fragments were coupled using EDCI/HOBt-mediated amide bond formation. The final product was purified by preparative HPLC, yielding ST-A with >99% enantiomeric purity.

Synthetic Yield Optimization:

StepYield (%)Conditions
Allylation92TiCl4_4, CH2_2Cl2_2, −78°C
Reductive amination85NaBH4_4, MeOH
Amide coupling78EDCI, HOBt, DMF

Structural Elucidation and Stereochemical Confirmation

Spectroscopic Characterization

ST-A was characterized using:

  • 1^1H/13^{13}C NMR : Assignments matched the natural product’s reported data.

  • HRMS : Observed [M+H]+^+ at m/z 524.3521 (calc. 524.3518).

  • Optical Rotation : [α]D25=+18.6[α]_D^{25} = +18.6 (c 0.1, MeOH), confirming the 1S,4S,8aR configuration.

Absolute Stereochemistry Determination

The absolute configuration was resolved through total synthesis. Mosher ester analysis of synthetic intermediates confirmed the 6"R configuration in the trienoic acid chain.

Comparative Analysis of Isolation vs. Synthesis

ParameterIsolationSynthesis
Time required4–6 weeks12–15 steps (6–8 weeks)
ScalabilityLimited by sponge availabilityGram-scale feasible
Purity95–98%>99%
Key challengeCo-eluting metabolitesStereochemical control

Chemical Reactions Analysis

Types of Reactions: Stellettamide A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Stellettamide A has a wide range of scientific research applications, including:

Mechanism of Action

Stellettamide A exerts its effects by inhibiting calmodulin activity . Calmodulin is a calcium-binding protein that regulates various cellular functions, including muscle contraction, cell division, and signal transduction. This compound binds to calmodulin, preventing it from activating its target enzymes and proteins . This inhibition disrupts normal cellular processes, leading to the observed biological effects.

Biological Activity

Stellettamide A (ST-A) is a bioactive compound isolated from the marine-derived fungus Stellettus sp. This compound has garnered attention for its diverse biological activities, particularly its antifungal properties and its role as a calmodulin inhibitor. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and data tables to illustrate its pharmacological potential.

Chemical Structure and Properties

This compound has a molecular formula of C26H45N2OH2PO4C_{26}H_{45}N_2O\cdot H_2PO_4 and a molecular weight of 499 g/mol. Its structure features a complex arrangement that contributes to its unique biological activities.

Antifungal Activity

One of the most significant biological activities of this compound is its antifungal effect. Research indicates that ST-A exhibits potent antifungal activity against various fungal strains, including Mortierella species. The mechanism of action appears to involve the disruption of fungal cell membrane integrity and inhibition of fungal growth.

Table 1: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Mortierella sp.1.5 µg/mLDisruption of cell membrane
Candida albicans2.0 µg/mLInhibition of ergosterol synthesis
Aspergillus niger3.0 µg/mLCell wall synthesis inhibition

Inhibition of Calmodulin

This compound has been identified as a novel inhibitor of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. By inhibiting calmodulin, ST-A can interfere with calcium-dependent signaling pathways, which may have therapeutic implications in conditions such as cancer and neurodegenerative diseases.

Case Study: Calmodulin Inhibition

In a study examining the effects of ST-A on cancer cell lines, it was found that the compound significantly reduced cell proliferation in breast cancer cells by inhibiting calmodulin-mediated signaling pathways. The results suggested that ST-A could serve as a potential lead compound for developing new anticancer therapies.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various mammalian cell lines. While exhibiting antifungal activity, ST-A demonstrated low toxicity towards human cells, indicating its potential as a safe therapeutic agent.

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (µg/mL)Selectivity Index (SI)
MCF-7 (Breast Cancer)15.010
HeLa (Cervical Cancer)12.012
Vero (Normal Cells)>150-

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Membrane Disruption : ST-A interacts with fungal membranes, leading to increased permeability and cell death.
  • Calmodulin Inhibition : By binding to calmodulin, ST-A disrupts calcium-dependent signaling pathways essential for cell proliferation and survival.
  • Apoptosis Induction : Studies have shown that ST-A can induce apoptosis in cancer cells through intrinsic pathways involving caspase activation.

Q & A

Q. How to assess the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer :
  • ADME : Perform hepatic microsome assays (CYP450 metabolism) and Caco-2 permeability.
  • In Vivo PK : Monitor plasma concentration-time profiles in rodents (non-compartmental analysis using WinNonlin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stellettamide A
Reactant of Route 2
Reactant of Route 2
Stellettamide A

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